2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C13H9BrN4O2 |
|---|---|
Molecular Weight |
333.14 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C13H9BrN4O2/c14-9-3-8(5-16-6-9)13-17-10-4-7(12(19)18-15)1-2-11(10)20-13/h1-6H,15H2,(H,18,19) |
InChI Key |
BFVXZRQIWYEYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)N=C(O2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Benzo[d]oxazole-5-carbohydrazide core : Derived from oxidation and hydrazide functionalization of a benzo[d]oxazole intermediate.
- 5-Bromopyridin-3-yl substituent : Introduced via cyclization or palladium-catalyzed cross-coupling at position 2 of the benzo[d]oxazole scaffold.
Key intermediates include:
- Benzo[d]oxazole-5-carbaldehyde (precursor to carbohydrazide)
- 2-(5-Bromopyridin-3-yl)benzo[d]oxazole (precursor for subsequent functionalization)
Synthetic Routes
Route 1: Cyclization-Oxidation-Hydrazidation Sequence
Step 1: Synthesis of 5-Methylbenzo[d]oxazole
Reagents : 2-Amino-5-methylphenol, 5-bromonicotinic acid, N,N'-carbonyldiimidazole (CDI)
Conditions :
- Amide coupling in DMF at 25°C for 12 hours (yield: 85%).
- Cyclodehydration using H2SO4 and P2O5 at 100°C for 30 minutes (yield: 98%).
Outcome : 2-(5-Bromopyridin-3-yl)-5-methylbenzo[d]oxazole.
Step 2: Oxidation to Carboxylic Acid
Reagents : KMnO4, H2SO4
Conditions : Reflux in aqueous H2SO4 (1 M) at 100°C for 6 hours (yield: 92%).
Outcome : 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carboxylic acid.
Step 3: Hydrazide Formation
Reagents : Thionyl chloride (SOCl2), hydrazine hydrate
Conditions :
- Acid chloride formation: SOCl2 at 70°C for 2 hours (yield: 95%).
- Hydrazidation: Hydrazine hydrate in THF at 0°C → 25°C for 4 hours (yield: 88%).
Outcome : 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide.
Route 2: Suzuki-Miyaura Cross-Coupling
Step 1: Synthesis of 2-Bromobenzo[d]oxazole-5-carbohydrazide
Reagents : 2-Amino-5-carbohydrazidephenol, bromoacetyl bromide
Conditions :
Outcome : 2-Bromobenzo[d]oxazole-5-carbohydrazide.
Step 2: Palladium-Catalyzed Coupling
Reagents : 5-Bromopyridin-3-ylboronic acid, Pd(dppf)Cl2, K2CO3
Conditions :
Outcome : this compound.
Reaction Optimization and Data
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Cyclization) | Route 2 (Cross-Coupling) |
|---|---|---|
| Total Yield | 72% | 63% |
| Reaction Steps | 3 | 2 |
| Key Challenges | Oxidative stability | Boronic acid availability |
| Scalability | High | Moderate |
Mechanistic Insights
- Cyclodehydration : Protonation of the amide oxygen by H2SO4 facilitates nucleophilic attack by the phenolic oxygen, followed by P2O5-mediated dehydration to form the oxazole ring.
- Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product.
Challenges and Solutions
- Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., bromine) on the pyridine ring directs cyclization to position 2.
- Hydrazide Stability : Low-temperature reaction conditions prevent over-oxidation or decomposition.
- Catalyst Poisoning : Rigorous degassing and anhydrous solvents mitigate palladium catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This can result in the removal of the bromine atom or reduction of the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Analysis
Carbohydrazide vs. Thioamide/Carboxylic Acid: The target compound’s carbohydrazide (-CONHNH₂) provides two hydrogen-bond donors, making it more polar than thioamide-containing analogs (e.g., ) or carboxylic acid derivatives . This polarity may enhance solubility in aqueous environments but reduce membrane permeability.
Bromine Substitution Position: Bromine at the 3-position on pyridine (target compound) vs. 2-position () affects electronic effects.
Core Heterocycle Differences :
Biological Activity
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 333.14 g/mol. Its structure features a benzo[d]oxazole ring fused with a brominated pyridine moiety, which enhances its chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the bromine atom is believed to increase its reactivity, allowing it to modulate enzymatic activities that are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found to inhibit bacterial growth more effectively than traditional antibiotics. The following table summarizes its antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 15 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Studies involving PC12 cells exposed to β-amyloid showed that treatment with the compound significantly reduced neurotoxicity and improved cell viability. The underlying mechanism appears to involve modulation of the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in Alzheimer's disease pathology.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, along with increased apoptosis markers such as cleaved caspase-3.
- Neuroprotection Against β-Amyloid : In another study, PC12 cells treated with β-amyloid showed significant apoptosis, which was mitigated by pre-treatment with the compound. Western blot analysis revealed reduced expression of pro-apoptotic factors and increased phosphorylation of protective kinases.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursor hydrazides. For example:
Hydrazide Intermediate Preparation : React 5-(5-bromopyridin-3-yl)benzo[d]oxazole-3-carboxylic acid with hydrazine hydrate under reflux in ethanol (70°C, 6–8 hours) to form the carbohydrazide intermediate.
Cyclization : Use phosphoryl chloride (POCl₃) or acetic anhydride as cyclizing agents. For instance, refluxing the hydrazide with POCl₃ (120°C, 4 hours) yields the oxadiazole ring .
- Key Variables :
- Solvent : Ethanol or THF for solubility.
- Catalyst : POCl₃ improves cyclization efficiency but requires careful stoichiometric control to avoid over-chlorination.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yield .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the benzo[d]oxazole and pyridine moieties. The bromine atom at C5 of pyridine causes deshielding (~δ 8.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak at m/z 347.02 (M+H⁺) with isotopic signature matching bromine.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>95%) and detects byproducts like uncyclized hydrazide .
Q. How is crystallographic data obtained and interpreted for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used. Key steps:
Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.
Data Collection : Use a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
Analysis : Refinement with SHELXL reveals bond lengths (e.g., C–Br = 1.89 Å) and dihedral angles between aromatic systems (e.g., 15.2° between oxazole and pyridine planes) .
- Table 1 : Example Crystallographic Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 7.0327, 7.6488, 36.939 |
| β (°) | 91.315 |
| R-factor | 0.044 |
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide functionalization strategies?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to model electronic properties.
- HOMO-LUMO Gaps : ~4.2 eV, indicating moderate electrophilicity at the carbohydrazide nitrogen.
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., NH of hydrazide) for alkylation or acylation .
- MD Simulations : Predict solubility in DMSO/water mixtures by analyzing solvation shells and radial distribution functions.
Q. What strategies resolve contradictory data in biological activity assays (e.g., antifungal vs. anticonvulsant results)?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., Candida albicans vs. HEK293) to rule off-target effects.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., bromopyridine derivatives) that may interfere with assays .
- Control Experiments : Compare with structurally similar compounds (e.g., 2-(5-chloropyridin-3-yl) analogs) to isolate bromine’s role in activity .
Q. How can regioselectivity challenges in derivatization be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block the oxazole NH with tert-butyldimethylsilyl (TBDMS) to direct functionalization to the pyridine ring .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 of pyridine. Optimize ligand (XPhos) and base (Cs₂CO₃) for >80% yield .
- Byproduct Mitigation : Monitor reactions with TLC and quench intermediates (e.g., boronic acids) to prevent dimerization.
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer :
- Root Causes :
Hydrazide Purity : Impure precursors (e.g., residual hydrazine) reduce cyclization efficiency. Pre-purify via recrystallization (ethanol/water) .
Moisture Sensitivity : POCl₃ reacts with trace water, forming phosphoric acid side products. Use anhydrous solvents and Schlenk lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
